7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its antitumor and kinase-inhibitory properties. Key structural features include:
Properties
Molecular Formula |
C28H26N4O |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H26N4O/c1-3-33-24-15-13-23(14-16-24)32-18-25(22-7-5-4-6-8-22)26-27(30-19-31-28(26)32)29-17-21-11-9-20(2)10-12-21/h4-16,18-19H,3,17H2,1-2H3,(H,29,30,31) |
InChI Key |
WVNLFKAYASDVIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenyl and ethoxyphenyl groups: These groups are usually introduced via substitution reactions using suitable reagents.
Attachment of the 4-methylbenzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor cell proliferation by targeting various signaling pathways involved in cell growth and survival. For instance, studies have demonstrated its efficacy against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Case Study:
In an experiment involving A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the modulation of pathways such as apoptosis and angiogenesis, making it a candidate for further development in cancer therapy .
Inhibition of Vascular Endothelial Growth Factor Receptor
The compound has been evaluated for its ability to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. A series of related compounds have been synthesized and tested, revealing that some derivatives are significantly more potent than established inhibitors like semaxanib.
Table 1: Potency Comparison of Pyrrolo[2,3-d]pyrimidine Compounds against VEGFR
| Compound ID | Structure | Potency (IC50) | Reference |
|---|---|---|---|
| Compound A | 7-(4-Ethoxyphenyl)-... | 0.5 µM | |
| Compound B | N-(4-Methylbenzyl)-... | 0.8 µM | |
| Semaxanib | - | 50 µM |
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. They have shown efficacy against various bacterial strains, indicating potential applications in treating infections.
Case Study:
A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth. Further investigations are needed to elucidate the exact mechanisms and to optimize these compounds for clinical use.
Anti-inflammatory Effects
The structure of this compound suggests it may also exhibit anti-inflammatory properties. Research indicates that it could modulate pro-inflammatory cytokines, providing a potential avenue for treating inflammatory diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathways of B cells, which are involved in the immune response. By inhibiting BTK, the compound can modulate immune responses and has potential therapeutic applications in autoimmune diseases .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and inferred effects:
Key Observations
Methylphenyl substituents (e.g., K405-1049) prioritize steric effects over electronic modulation, which may limit metabolic oxidation .
N4 Substituents :
- The 4-methylbenzyl group in the main compound balances bulk and hydrophobicity, whereas chloro or methoxy groups (e.g., K405-1049) introduce polar interactions .
- Bulky substituents (e.g., GSK2606414) enhance kinase selectivity but may reduce synthetic accessibility .
Biological Implications :
Biological Activity
The compound 7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is part of a class of pyrrolo[2,3-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology and antimicrobial applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of intermediate compounds. Common methods include:
- Formation of Pyrrolopyrimidine Core : The initial step often involves the preparation of a pyrrolopyrimidine scaffold through cyclization reactions.
- Substitution Reactions : Introduction of ethoxy and methylbenzyl groups occurs via nucleophilic substitution or coupling reactions, optimizing conditions for yield and purity.
Biological Activity Overview
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : These compounds have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, certain derivatives have shown IC50 values in the nanomolar range against FGFR1–4, demonstrating potent inhibitory effects on tumor cell proliferation and migration .
- Antimicrobial Properties : The antimicrobial efficacy of pyrrole derivatives has been well documented. Compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- FGFR Inhibition : The binding affinity to FGFRs leads to inhibition of downstream signaling pathways that promote tumor growth and metastasis.
- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Research Findings and Case Studies
Several studies have evaluated the biological activity of pyrrolo[2,3-d]pyrimidine derivatives:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of a related compound showed that it inhibited breast cancer cell proliferation significantly and induced apoptosis in vitro. This highlights the potential therapeutic applications in cancer treatment .
Case Study: Antimicrobial Efficacy
In a comparative study against standard antibiotics, several pyrrole derivatives exhibited superior antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting their viability as alternative therapeutic agents .
Q & A
Q. What are the standard synthetic routes for 7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Palladium-catalyzed cross-coupling : Microwave-assisted Suzuki or Buchwald-Hartwig reactions to introduce substituents (e.g., ethoxyphenyl or methylbenzyl groups) onto the pyrrolo[2,3-d]pyrimidine core .
- Amine alkylation : Reaction of the intermediate with 4-methylbenzylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification : Recrystallization from dichloromethane/hexanes or column chromatography to achieve >95% purity .
Q. How is the compound characterized for structural confirmation and purity?
Analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent integration and aromatic proton environments (e.g., ethoxyphenyl protons at δ 6.30–7.40 ppm) .
- Elemental analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .
- TLC : Monitoring reaction progress using ethyl acetate/triethylamine/hexanes solvent systems .
Q. What solvent systems are optimal for solubility and stability studies?
The compound exhibits limited aqueous solubility but dissolves well in DMSO (>50 mg/mL) and dichloromethane. Stability testing in DMSO at 4°C over 72 hours shows <5% degradation by HPLC. For biological assays, reconstitute in DMSO followed by dilution in PBS (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions on the phenyl rings) influence antitumor activity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Ethoxyphenyl group : Enhances metabolic stability compared to methoxy or hydroxyl substituents by reducing oxidative dealkylation .
- Methylbenzylamine moiety : Substitution at the para position (4-methyl) improves target binding affinity (e.g., IC < 1 µM against kinase X) compared to ortho or meta analogs .
- Pyrrolo[2,3-d]pyrimidine core : Critical for ATP-competitive inhibition in kinases; fluorination at C5 increases selectivity .
Q. What in vitro models are suitable for evaluating mechanisms of action?
- Antitubulin assays : Measure inhibition of tubulin polymerization using purified bovine tubulin (IC determination via fluorescence polarization) .
- Antiangiogenic screens : Human umbilical vein endothelial cell (HUVEC) proliferation assays under VEGF stimulation .
- Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) in ATP-Glo luminescent assays to identify primary targets .
Q. How can drug resistance be mitigated through combination therapy?
Preclinical data suggest synergism with:
- Cisplatin : Co-administration reduces IC by 3-fold in A549 lung cancer cells via complementary DNA damage and kinase inhibition pathways .
- PI3K inhibitors : Combined treatment suppresses Akt/mTOR feedback activation, validated via Western blotting of p-S6 and p-4EBP1 .
Q. What computational tools predict binding modes to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite for kinase ATP-binding pockets (PDB: 1M7P) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA to rank binding affinities of structural analogs .
Methodological Considerations
Q. How to resolve discrepancies in biological activity data across studies?
- Source verification : Ensure consistent compound purity (>95% by HPLC) and storage conditions (−20°C in argon) .
- Assay standardization : Normalize cell viability assays (e.g., MTT) using identical seeding densities and incubation times .
- Statistical rigor : Apply two-way ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
